6-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE
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Overview
Description
6-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
6-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 6-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its binding affinity, selectivity, and pathway modulation are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-{4-[(4-fluorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
Compared to similar compounds, 6-AMINO-4-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-3-PHENYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its specific structural features make it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C27H21FN4O3 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
6-amino-4-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C27H21FN4O3/c1-33-22-13-18(9-12-21(22)34-15-16-7-10-19(28)11-8-16)23-20(14-29)26(30)35-27-24(23)25(31-32-27)17-5-3-2-4-6-17/h2-13,23H,15,30H2,1H3,(H,31,32) |
InChI Key |
BFVCICYIMKICDZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OCC5=CC=C(C=C5)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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